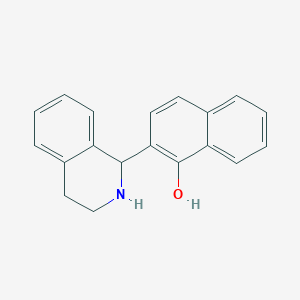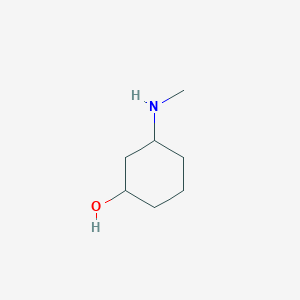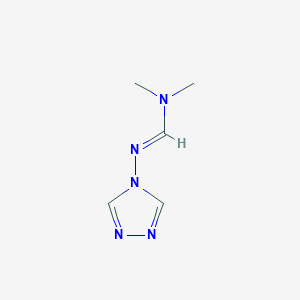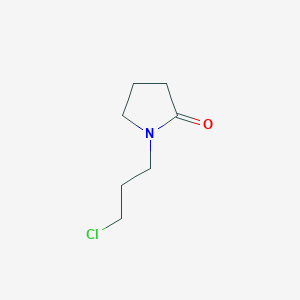![molecular formula C9H11N3O3 B3032046 1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione CAS No. 10001-46-4](/img/structure/B3032046.png)
1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
Overview
Description
The compound 1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a heterocyclic molecule that is part of a broader class of compounds known for their diverse biological activities. These compounds often contain pyrimidine-2,4,6-trione moieties, which are of significant interest due to their potential pharmacological properties .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, an efficient method for synthesizing derivatives of pyrimidine-2,4,6-triones has been developed using a domino sequence of Michael addition, cyclization, and aerial oxidation. This method utilizes 2-hydroxychalcones and 1,3-dimethylbarbituric acid in the presence of a catalyst . Another approach for synthesizing dihydropyrido[2,3-d]pyrimidine derivatives involves a three-component reaction that includes a domino Knoevenagel condensation/Michael addition/cyclization cascade .
Molecular Structure Analysis
The molecular and electronic structures of related dihydropyrimidine derivatives have been studied, revealing that these molecules typically have a planar equilibrium geometry. However, they also exhibit a degree of conformational flexibility, which is influenced by factors such as bending strain, non-aromaticity, and conjugation .
Chemical Reactions Analysis
Reactions of related pyrido[2,3-d]pyrimidines with electrophilic agents have been explored, including bromination, chlorosulfonation, and treatment with various reagents such as potassium nitrite in acidic medium and the Vilsmeier reagent. These reactions allow for further functionalization of the pyrimidine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The flexibility and reactivity of the pyrimidine ring influence the overall behavior of the molecule, including its interactions with proteins and potential biological activities. For example, some derivatives have been found to bind with the milk protein β-lactoglobulin, which suggests a potential for interaction with biological targets .
Scientific Research Applications
Synthesis and Derivatives
Diastereoselective Synthesis : A study by Saberi, Mohammadizadeh, and Esmaeili (2015) presents a diastereoselective synthesis of N-containing heterocyclic compounds, including derivatives of 1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione. This synthesis method is noted for its simplicity, high yields, and short reaction times, highlighting its potential in producing a range of heterocyclic compounds for further research applications (Saberi, Mohammadizadeh, & Esmaeili, 2015).
Novel Compounds Synthesis : The synthesis of new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones via a tandem intramolecular Pinner–Dimroth rearrangement has been described by Asadian, Davoodnia, and Beyramabadi (2018). These compounds exhibit antibacterial activity against various bacteria, suggesting their potential in medicinal chemistry (Asadian, Davoodnia, & Beyramabadi, 2018).
Biological Activities
Anticancer Potential : Research by Santana et al. (2020) on chromene derivatives synthesized from dimedone and barbituric acid, which include structures similar to this compound, suggests their potential as DNA intercalators. These derivatives could serve as leads for the development of new anticancer drugs, indicating the broad application of this chemical structure in oncological research (Santana et al., 2020).
Antioxidant Properties : A study by Cahyana, Liandi, and Zaky (2020) on the synthesis of pyrimido[4,5-d]pyrimidine derivatives, including compounds structurally related to this compound, demonstrated significant antioxidant activity. This underscores the potential of such compounds in the development of antioxidant agents (Cahyana, Liandi, & Zaky, 2020).
Molecular and Structural Studies
- Molecular Modeling and Structural Analysis : Investigations into the molecular structures and chemical shift assignments of compounds related to this compound provide valuable insights into their molecular behavior. This is crucial for understanding their interaction with biological targets and for designing drugs with specific molecular properties (Santana et al., 2020).
Future Directions
The future directions for the study of “1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione” could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be investigated further .
Mechanism of Action
Target of Action
The primary target of 1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit base excision repair (BER) components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, this compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathway, specifically the base excision repair (BER) and DNA single-strand break (SSB) repair . This results in genomic dysfunction and cell death, particularly in cancer cells where PARP-1 expression is sometimes increased .
Pharmacokinetics
It is noted that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment, particularly for cancers with increased PARP-1 expression .
properties
IUPAC Name |
1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-11-7-5(3-4-6(13)10-7)8(14)12(2)9(11)15/h3-4H2,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSUVCBRYNJAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC(=O)N2)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312271 | |
| Record name | 4M-962 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10001-46-4 | |
| Record name | NSC251968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4M-962 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Ethyl-5-nitro-1H-benzo[D]imidazole](/img/structure/B3031976.png)
![L-Serine, N-[(2-propenyloxy)carbonyl]-](/img/structure/B3031978.png)
![2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3031979.png)


![Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B3031986.png)